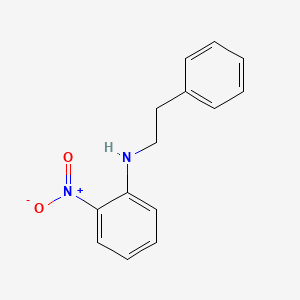

(2-Nitrophenyl)(2-phenylethyl)amine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

1. Catalysis in Reduction of Nitro Compounds

(2-Nitrophenyl)(2-phenylethyl)amine is involved in the reduction of nitro compounds to amines, a crucial transformation in organic chemistry for synthesizing drugs, biologically active molecules, pharmaceuticals, dyes, and polymers. Graphene-based catalysts, which include this compound, facilitate the reduction of nitroarenes, offering advantages such as high catalytic efficiency and straightforward work-up processes (Nasrollahzadeh et al., 2020).

2. Determination of Absolute Configuration of Primary Amines

N-(2-Nitrophenyl)proline, a derivative of this compound, helps determine the absolute configuration of primary amines. Its conformational preference for intramolecular hydrogen bonding allows for the assignment of chiral primary amines' absolute configuration by comparing chemical shifts in diastereomeric amides (Ahn & Choi, 2007).

3. Protein Crosslinking and Affinity Labeling

This compound is useful in protein crosslinking and affinity labeling. 4-Nitrophenyl ethers, derived from it, serve as high-yield photoreagents for these purposes. They are non-reactive in the dark but react quantitatively with amines upon UV irradiation, thus facilitating the transfer of the nitrophenyl group from alcohol to amine, which is beneficial in biochemistry and molecular biology (Jelenc, Cantor & Simon, 1978).

4. Phototriggered Catalysis

2-(2-Nitrophenyl)propyloxycarbonyl, a variant of this compound, acts as a photolabile primary amine cage. It enables the photo-triggering of the thiol-Michael 'click' reaction, demonstrating efficient catalytic activity upon UV irradiation. This property is significant in the field of photopolymerization and materials science (Xi et al., 2013).

5. Molecular Conformation and Interaction Studies

Derivatives of this compound are studied for their molecular conformation and intermolecular interactions. These studies reveal the influence of functional groups on molecular conformation, interactions, and packing, which is crucial in materials science and crystallography (Wade et al., 2013).

6. Vasorelaxant Effects in Pharmacology

1-Nitro-2-phenylethane, closely related to this compound, demonstrates vasorelaxant effects by stimulating the soluble guanylate cyclase-cGMP pathway. This property is explored in pharmacological research for potential therapeutic applications (Brito et al., 2013).

Wirkmechanismus

Target of Action

The compound (2-Nitrophenyl)(2-phenylethyl)amine is a derivative of phenethylamine . Phenethylamine targets several receptors, including primary amine oxidase and trypsin-1 and trypsin-2 . These targets play crucial roles in various biological processes, including neurotransmission and digestion .

Mode of Action

Phenethylamine, a related compound, acts as a central nervous system stimulant in humans . It regulates monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .

Biochemical Pathways

Phenethylamine, a structurally similar compound, is involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Pharmacokinetics

Phenethylamine, a related compound, is primarily metabolized by monoamine oxidase b (mao-b) and other enzymes .

Eigenschaften

IUPAC Name |

2-nitro-N-(2-phenylethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-16(18)14-9-5-4-8-13(14)15-11-10-12-6-2-1-3-7-12/h1-9,15H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBBUBPDMDQMGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00387823 | |

| Record name | (2-nitrophenyl)(2-phenylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100870-32-4 | |

| Record name | (2-nitrophenyl)(2-phenylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

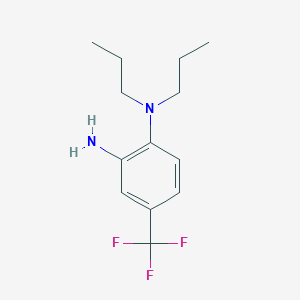

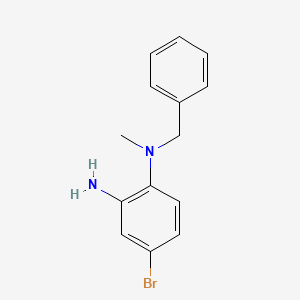

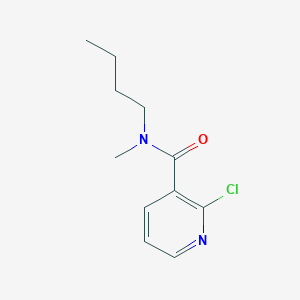

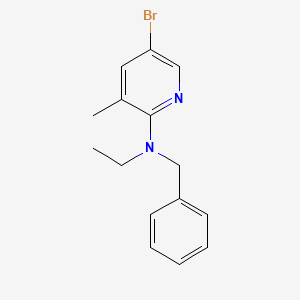

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.